molecular formula C6H4BrClN2O2 B6163680 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid CAS No. 1889107-68-9

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

Cat. No.: B6163680
CAS No.: 1889107-68-9
M. Wt: 251.46 g/mol
InChI Key: ZSDPIQSHJSYDLJ-UHFFFAOYSA-N
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Description

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring through electrophilic halogenation reactions.

    Amination: Conversion of a halogenated pyridine derivative to an amino-substituted pyridine using nucleophilic substitution reactions.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols can be used under basic conditions.

    Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives, while coupling reactions can lead to biaryl compounds.

Scientific Research Applications

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromo-6-chloropyridine: Lacks the carboxylic acid group.

    2-amino-5-chloropyridine-3-carboxylic acid: Lacks the bromine atom.

    2-amino-6-bromopyridine-3-carboxylic acid: Lacks the chlorine atom.

Uniqueness

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is unique due to the presence of all three substituents (amino, bromo, and chloro) along with the carboxylic acid group. This combination of functional groups provides unique reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

CAS No.

1889107-68-9

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

2-amino-5-bromo-6-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-2(6(11)12)5(9)10-4(3)8/h1H,(H2,9,10)(H,11,12)

InChI Key

ZSDPIQSHJSYDLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)N)C(=O)O

Purity

95

Origin of Product

United States

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